methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate
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Overview
Description
“Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate” is a chemical compound with the CAS Number: 478046-09-2 . It has a molecular weight of 276.36 and its IUPAC name is "this compound" . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O2S/c1-18-13(17)8-5-11-19-14-15-9-10-16(14)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3 . This indicates the presence of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis
The compound is in liquid form .Mechanism of Action
Target of Action
Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate is a complex organic compound. Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Advantages and Limitations for Lab Experiments
One of the major advantages of using methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for use in the treatment of various diseases. This compound is also relatively easy to synthesize and purify, making it a cost-effective candidate for use in scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate. One potential direction is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of this compound with other compounds, such as other antioxidants or anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate can be synthesized using a simple and efficient method that involves the reaction of 2-mercapto-1-phenylimidazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified using standard techniques such as recrystallization.
Scientific Research Applications
Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been found to exhibit antimicrobial activity against various pathogens, making it a potential candidate for use in the development of new antibiotics.
Safety and Hazards
properties
IUPAC Name |
methyl 4-(1-phenylimidazol-2-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-13(17)8-5-11-19-14-15-9-10-16(14)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVDJMWSRNUVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC=CN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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